molecular formula C16H15N5O B2808499 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide CAS No. 1421501-18-9

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide

Cat. No. B2808499
CAS RN: 1421501-18-9
M. Wt: 293.33
InChI Key: MNVMNZVMUSQSMD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and its role or use .


Synthesis Analysis

Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products of the reaction .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Catalytic Activity in Water Oxidation and NAD+/NADH Transformations

One significant application of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide, as a component in a complex, is its effectiveness in catalyzing water oxidation to molecular oxygen and NAD+/NADH transformations. These reactions are crucial in light-dependent natural photosynthesis. For instance, a complex containing this compound showed high activity and exceeded the initial turnover frequency (TOF) of the fastest iridium catalyst reported at the time (Bucci et al., 2017).

Formation of Complex Molecular Structures

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide plays a role in the formation of complex molecular structures like tetranuclear square grids. For example, its derivative, PyPzOAP, was used to self-assemble homoleptic tetranuclear structures in Cu(II) and Ni(II) square grids, demonstrating interesting magnetic properties and potential applications in material science (Mandal et al., 2011).

Synthesis of Organic Heterocyclic Ligands

Another application is in the synthesis of organic heterocyclic ligands. A study outlined the synthesis of two new ligands using a related compound, highlighting its potential in organic chemistry and materials science (Yin Xian-hong, 2007).

Antiviral Activity

Additionally, compounds related to 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide have shown potential antiviral activity. For example, derivatives exhibited inhibitory effects on viruses like Herpes simplex, demonstrating its relevance in medicinal chemistry (Bernardino et al., 2007).

Antibacterial and Antifungal Activities

Similar compounds have also been used in the synthesis of derivatives with significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Desai et al., 2016).

Involvement in Pharmacodynamics and Toxicodynamics

Its derivatives have also been studied for their role in the pharmacodynamics and toxicodynamics of novel drugs, aiding in the development of analytical methods for quantifying drugs and their metabolites in biological samples (Sang et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve how it interacts with biological systems. This could include the specific proteins or enzymes it binds to, and the effect this has on cellular processes .

Safety and Hazards

This would involve examining any potential risks associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

4-pyrazol-1-yl-N-(2-pyridin-4-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(19-9-4-13-2-7-17-8-3-13)15-12-14(5-10-18-15)21-11-1-6-20-21/h1-3,5-8,10-12H,4,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVMNZVMUSQSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide

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